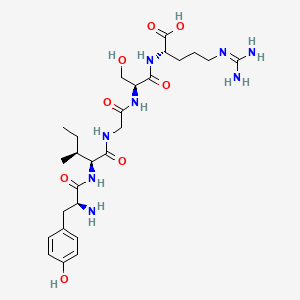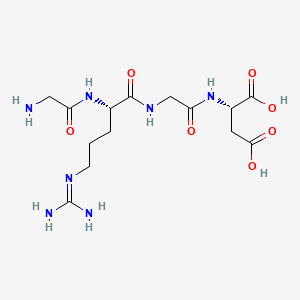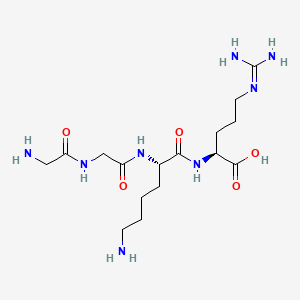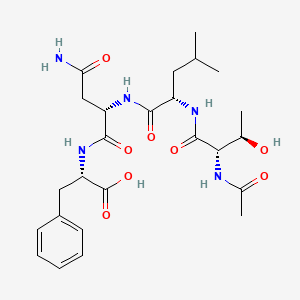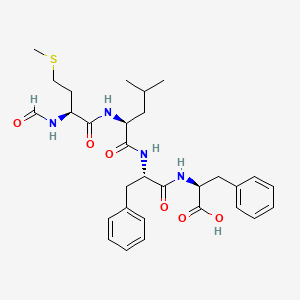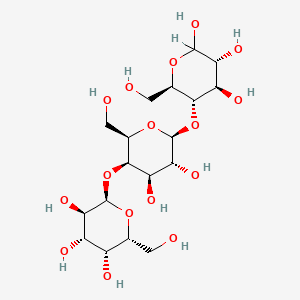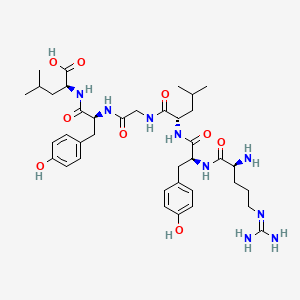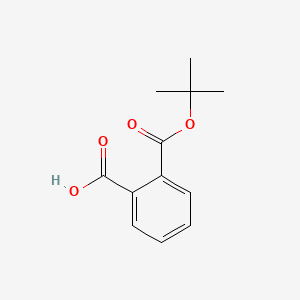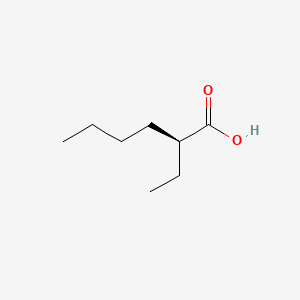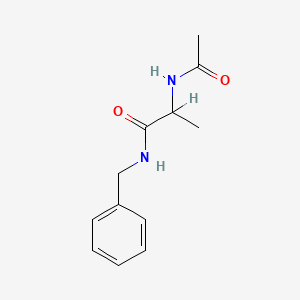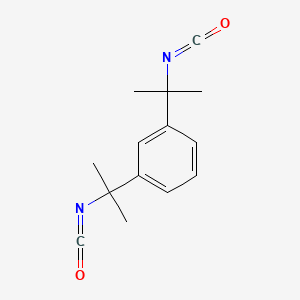
1,3-双(1-异氰酸盐-1-甲基乙基)苯
描述
1,3-Bis(1-isocyanato-1-methylethyl)benzene, also known as 1,3-bis(isocyanatomethyl)benzene, is a monomer used in the production of polymers and has applications in various industries such as optical polymer composite materials, construction, and automotive. It is known for its high-quality performance, including excellent yellowing resistance and weather resistance .
Synthesis Analysis
The synthesis of 1,3-bis(isocyanatomethyl)benzene typically involves the liquid phase reaction of m-xylylenediamine with phosgene. However, due to the toxicity of phosgene, alternative synthesis methods have been explored. One such method involves the use of bis(trichloromethyl) carbonate as a safer and more environmentally friendly reagent. The optimal conditions for this synthesis route include a molar ratio of m-xylylenediamine to bis(trichloromethyl)carbonate of 1.2:1.0, a reaction temperature of 125°C, and a reaction time of 8 hours, resulting in a yield of 83.35% .
Molecular Structure Analysis
The molecular structure of 1,3-bis(isocyanatomethyl)benzene has been characterized by various spectroscopic methods. For instance, a related molecule, 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene, was studied using UV-Vis spectroscopy, infrared spectroscopy, and single-crystal X-ray diffraction. Theoretical calculations using density functional theory (DFT) with TZVP basis sets were in good agreement with the experimental data, indicating the reliability of these methods in analyzing the molecular structure .
Chemical Reactions Analysis
The reactivity of 1,3-bis(isocyanatomethyl)benzene is characterized by its isocyanate groups, which can react with various nucleophiles. For example, the synthesis of bis(germacyclopropa)benzenes involves the reaction of dilithiogermane with 1,2,4,5-tetrabromobenzene, demonstrating the reactivity of benzene derivatives in forming complex structures . Additionally, the molecule can undergo hydrolysis in water and gastric fluid simulant to form 1,3-benzenedimethanamine .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-bis(isocyanatomethyl)benzene are influenced by its molecular structure. The compound's isocyanate groups are highly reactive, which is a key factor in its applications in polymer chemistry. The safety evaluation of the substance for use in food contact materials has shown that it does not raise safety concerns if the migration of its hydrolysis product, 1,3-benzenedimethanamine, does not exceed 0.05 mg/kg food. This indicates that the compound has been found to be non-genotoxic in vivo, which is an important consideration for its use in consumer products . Additionally, the thermal properties of related benzene derivatives have been studied, showing significant mass loss upon heating, which is relevant for understanding the stability and decomposition behavior of these compounds .
科学研究应用
1. 在聚合物复合材料和工业中的应用
1,3-双(异氰酸盐-1-甲基乙基)苯以其高质量性能、优异的耐黄变性和耐候性而闻名。它在光学聚合物复合材料的制造中得到广泛应用。它的用途跨越建筑、汽车和其他行业。这种异氰酸酯的生产过程主要通过涉及间二甲苯二胺和光气的液相反应,影响其成本和可及性。研究重点关注为其生产开发非光气绿色合成工艺,使其更环保且更具成本效益 (董建勋等,2018).
2. 在牙科修复材料中的用途
1,3-双(1-异氰酸盐-1-甲基乙基)苯的另一个重要应用是在牙科领域。它用于合成新型氨基甲酸酯-二甲基丙烯酸酯单体,这是牙科修复材料中的潜在基质。这些单体显示出有希望的物理化学和机械特性,适用于牙科复合基质,与当前的牙科配方相比,改善了聚合收缩率、吸水率和机械性能等参数 (Barszczewska-Rybarek 等,2020).
3. 食品接触材料中的安全性评估
1,3-双(异氰酸甲酯)苯物质已经过安全性评估,特别是其在食品接触材料中的使用。它在水和胃液模拟物中立即且完全水解为 1,3-苯二甲胺。毒性测试表明它在体内无遗传毒性。它作为多层食品包装中间层涂层的共聚单体的用途被认为是安全的,前提是其水解产物的迁移不超过特定限值 (香料,2012).
4. 阴离子传输和分子合成应用
该化合物的 1,3-双(苯并咪唑-2-基)苯衍生物表现出有效的阴离子载体活性。用吸电子取代基(如三氟甲基和硝基)改变该化合物,可以显着提高其活性。苯并咪唑基-NH 片段以及苯并咪唑基的相对位置和数量在传输效率中起着至关重要的作用,突出了其在分子合成和阴离子传输应用中的潜力 (彭等,2016).
5. 高性能聚合物的开发
对包括 1,3-双(1-异氰酸盐-1-甲基乙基)苯在内的聚氰酸酯的内应力与分子结构的研究表明,不同的主链结构如何影响分子的内应力。这些研究有助于开发具有特定机械性能(如弹性和热稳定性)的高性能聚合物,展示了该化合物在先进聚合物科学中的重要性 (Hamerton 等,2002)
安全和危害
1,3-Bis(1-isocyanato-1-methylethyl)benzene is classified as Acute Tox. 1 Inhalation, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1A, STOT RE 1 Inhalation . It is fatal if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, causes damage to organs (Respiratory system) through prolonged or repeated exposure if inhaled, and is very toxic to aquatic life with long-lasting effects .
属性
IUPAC Name |
1,3-bis(2-isocyanatopropan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-13(2,15-9-17)11-6-5-7-12(8-11)14(3,4)16-10-18/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYRZNIYJDKRHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)C(C)(C)N=C=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
157299-02-0 | |
| Record name | Benzene, 1,3-bis(1-isocyanato-1-methylethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157299-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4027498 | |
| Record name | 1,3-Bis(2-isocyanato-2-propyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [HSDB] | |
| Record name | Benzene, 1,3-bis(1-isocyanato-1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Bis(1-isocyanato-1-methylethyl)benzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18773 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
292 °C at 1013 hPa, Boiling point = 106 °C at 0.9 mm Hg | |
| Record name | 1,3-BIS(1-ISOCYANATO-1-METHYLETHYL)BENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7724 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble (reacts with water) | |
| Record name | 1,3-BIS(1-ISOCYANATO-1-METHYLETHYL)BENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7724 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.06 mg/L at 25 °C | |
| Record name | 1,3-BIS(1-ISOCYANATO-1-METHYLETHYL)BENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7724 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0032 [mmHg], 0.0032 mm Hg at 25 °C | |
| Record name | 1,3-Bis(1-isocyanato-1-methylethyl)benzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18773 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,3-BIS(1-ISOCYANATO-1-METHYLETHYL)BENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7724 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
1,3-Bis(1-isocyanato-1-methylethyl)benzene | |
Color/Form |
Clear colorless mobile liquid at room temperature | |
CAS RN |
2778-42-9 | |
| Record name | 1,3-Bis(1-isocyanato-1-methylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2778-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis(1-isocyanato-1-methylethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002778429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,3-bis(1-isocyanato-1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Bis(2-isocyanato-2-propyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(1-isocyanato-1-methylethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-BIS(1-ISOCYANATO-1-METHYLETHYL)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMD74QL0TC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,3-BIS(1-ISOCYANATO-1-METHYLETHYL)BENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7724 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-10 °C | |
| Record name | 1,3-BIS(1-ISOCYANATO-1-METHYLETHYL)BENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7724 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





